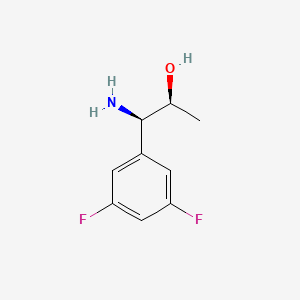

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

XXGCRGHBFCLCCM-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and specific stereochemistry, suggests potential as a valuable building block for novel therapeutic agents. The fluorine substituents can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the predicted chemical properties, established synthetic strategies for analogous compounds, and potential pharmacological relevance of this molecule, offering a foundation for further research and application.

Introduction: The Significance of Fluorinated Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often crucial for specific interactions with biological targets. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[2][3] Fluorine's high electronegativity and small size can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation.[4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[5]

-

Modified Lipophilicity and Bioavailability: Strategic fluorination can fine-tune a molecule's ability to cross biological membranes.[3]

The combination of a chiral amino alcohol scaffold with a difluorinated phenyl ring in this compound makes it a compelling candidate for the development of novel therapeutics, potentially in areas such as neuroscience and infectious diseases, where similar phenylpropanolamine structures have shown activity.[6]

Chemical Properties and Characterization

Structure and Stereochemistry

The molecule possesses two chiral centers at the C1 and C2 positions of the propanol chain. The (1R,2S) designation defines the specific stereoisomer, which is crucial for its biological activity.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties based on computational models and data from similar structures like (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.[7]

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₉H₁₁F₂NO | |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on similar amino alcohols. |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Typical for small organic molecules with polar functional groups. |

| pKa (Amine) | ~9-10 | Typical for a primary amine. |

| LogP | ~1.5 - 2.5 | The difluoro substitution increases lipophilicity compared to the non-fluorinated analog. |

Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of the compound upon synthesis.

2.3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the propanol chain and the aromatic ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| CH₃ | 1.0 - 1.3 | Doublet | J ≈ 6-7 Hz (to CH-OH) |

| CH-OH | 3.8 - 4.2 | Multiplet | Coupling to CH₃ and CH-NH₂ |

| CH-NH₂ | 4.0 - 4.4 | Doublet | J ≈ 3-5 Hz (to CH-OH) |

| NH₂ | 1.5 - 3.0 | Broad Singlet | Exchangeable with D₂O |

| OH | 2.0 - 4.0 | Broad Singlet | Exchangeable with D₂O |

| Aromatic CH | 6.8 - 7.2 | Multiplet | Complex splitting due to F-H coupling |

2.3.2. 13C NMR Spectroscopy

The carbon NMR will be characterized by the signals from the aliphatic chain and the aromatic ring, with the carbon signals of the phenyl ring showing splitting due to coupling with fluorine.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 18 - 25 |

| CH-OH | 68 - 75 |

| CH-NH₂ | 55 - 62 |

| Aromatic C-F | 160 - 165 (Doublet, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH | 102 - 115 (Triplet, ²JCF or ⁴JCF) |

| Aromatic C-C | 140 - 145 (Triplet, ³JCF) |

2.3.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 187. Key fragmentation patterns for amino alcohols include alpha-cleavage.[8]

-

Alpha-cleavage between C1 and C2 would yield a resonance-stabilized cation containing the difluorophenyl group and the amino group.

-

Loss of a methyl group from the molecular ion.

-

Dehydration (loss of H₂O).

Synthesis Strategies

The asymmetric synthesis of 1,2-amino alcohols is a well-established field in organic chemistry.[9][10][11] While a specific protocol for this compound is not detailed in the literature, several general methods can be adapted.

General Asymmetric Synthesis of 1,2-Amino Alcohols

Diagram 2: General Synthetic Approaches to Chiral 1,2-Amino Alcohols

Caption: Overview of synthetic strategies for chiral 1,2-amino alcohols.

Proposed Synthetic Protocol via Asymmetric Transfer Hydrogenation

This approach is highly efficient for the synthesis of chiral 1,2-amino alcohols.[11]

Step 1: Synthesis of the α-Amino Ketone Precursor

-

Starting Material: 1-(3,5-difluorophenyl)propan-1-one.

-

α-Bromination: React the ketone with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent to yield 2-bromo-1-(3,5-difluorophenyl)propan-1-one.

-

Amination: Displacement of the bromide with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection, affords the α-amino ketone hydrochloride salt.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

-

Reaction Setup: In an inert atmosphere, dissolve the α-amino ketone hydrochloride salt in a suitable solvent (e.g., a mixture of formic acid and triethylamine, or isopropanol).

-

Catalyst Addition: Add a chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex.

-

Hydrogen Source: The formic acid/triethylamine mixture or isopropanol serves as the hydrogen source.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction, perform an extractive workup, and purify the product by column chromatography or crystallization to yield this compound with high enantiomeric excess.

Potential Pharmacological and Biological Activities

The structural similarity of this compound to known phenylpropanolamine drugs suggests potential activity as a sympathomimetic agent, potentially interacting with adrenergic receptors.[6] Phenylpropanolamines have historically been used as decongestants and appetite suppressants.[12]

The difluoro substitution pattern may confer unique pharmacological properties. Fluorinated aromatic rings are known to engage in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.[2][3] Furthermore, the increased metabolic stability could result in an improved pharmacokinetic profile.

Potential areas of investigation for this compound include:

-

Neurotransmitter Reuptake Inhibition: Many fluorinated compounds exhibit activity at monoamine transporters.

-

Enzyme Inhibition: The amino alcohol moiety could interact with the active sites of various enzymes.

-

Antimicrobial or Antifungal Activity: Some amino alcohols have shown antimicrobial properties.[13]

Diagram 3: Potential Mechanism of Action

Caption: Potential interactions of the compound with a biological target.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined its predicted chemical properties and provided a roadmap for its synthesis based on established methodologies for analogous compounds. The unique combination of stereochemistry and difluorination suggests that this molecule could serve as a valuable building block for the discovery of new drugs with improved pharmacological profiles.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough experimental characterization of its physicochemical properties and spectral data. Subsequently, in vitro and in vivo studies are warranted to explore its biological activities and therapeutic potential.

References

- Cordova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas III, C. F. (2002). A highly enantioselective amino acid-catalyzed route to chiral 1,2-amino alcohols. Journal of the American Chemical Society, 124(8), 1842-1843.

- Klake, R. K., Edwards, M. D., & Sieber, J. D. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6444–6449.

- Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407.

- Gim, Y., Lee, J., & Kim, S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8758–8766.

- Li, F., Wang, Z., & Wu, J. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

-

Wikipedia contributors. (2023). 1-Aminopropan-2-ol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

medtigo. (n.d.). phenylpropanolamine | Dosing, Uses and Side effects. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

- Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1.

- Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(10), 917-933.

- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-amino-, (R)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Kubohara, Y., Komachi, M., & Okamoto, K. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. Bioscience, Biotechnology, and Biochemistry, 72(12), 3245-3248.

- Google Patents. (n.d.). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

-

Wikipedia contributors. (2023). Phenylpropanolamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-amino-2-methyl-2-propanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). (R)-(-)-2-Amino-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam. Retrieved from [Link]

-

PMC. (2024). Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and bioactivity studies of flavonol bio‐containing β‐amino alcohols. Retrieved from [Link]

-

MDPI. (2025). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]

- 6. phenylpropanolamine | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Molecular Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential biological significance of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol . This molecule belongs to the class of fluorinated phenylpropanolamines, a group of compounds with significant interest in medicinal chemistry due to their potential pharmacological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a chiral amino alcohol. Its core structure is analogous to norephedrine, a well-known sympathomimetic amine.[1][2][3] The strategic incorporation of two fluorine atoms on the phenyl ring is a key structural feature. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] The 3,5-difluoro substitution pattern, in particular, can influence the electronic properties of the aromatic ring and its interactions with biological targets. Given its structural similarity to pharmacologically active compounds, this compound is a promising candidate for investigation in various therapeutic areas, including those targeting the central nervous system and adrenergic receptors.[6][7]

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a propan-2-ol backbone substituted with an amino group at the first carbon and a 3,5-difluorophenyl group also at the first carbon. The molecule possesses two chiral centers at C1 and C2, giving rise to four possible stereoisomers. The designation (1R,2S) specifies the absolute configuration at these centers, defining a unique three-dimensional arrangement of the atoms.

-

C1 (connected to the phenyl and amino groups): This carbon has the (R) configuration.

-

C2 (connected to the hydroxyl and methyl groups): This carbon has the (S) configuration.

The specific stereochemistry is crucial as different stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[8] The (1R,2S) configuration is analogous to that of (-)-norephedrine.

Below is a 2D representation of the molecular structure:

Synthetic Pathways

The synthesis of a specific stereoisomer like this compound requires a stereocontrolled approach. A plausible synthetic route involves the preparation of a key ketone intermediate, followed by stereoselective reduction and amination steps.

Synthesis of the Ketone Intermediate: 1-(3,5-difluorophenyl)propan-2-one

A potential route to the key intermediate, 1-(3,5-difluorophenyl)propan-2-one, can be adapted from methods used for synthesizing structurally similar compounds.[9] One such approach involves the reaction of a diazonium salt of 3,5-difluoroaniline with isopropenyl acetate.

Caption: Proposed synthesis of the ketone intermediate.

Stereoselective Synthesis of this compound

Starting from the synthesized ketone, a stereoselective route can be devised. This often involves an enzymatic reduction to set the stereochemistry of the hydroxyl group, followed by the introduction of the amino group.

Caption: A potential stereoselective synthetic workflow.

Experimental Protocol: A Plausible Synthetic Route

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis.

Step 1: Synthesis of 1-(3,5-difluorophenyl)propan-2-one

-

To a stirred solution of 3,5-difluoroaniline in a suitable acidic medium, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

In a separate flask, a mixture of isopropenyl acetate and a copper(I) catalyst in a polar solvent is prepared and warmed.

-

The freshly prepared diazonium salt solution is then added slowly to the isopropenyl acetate mixture.

-

The reaction is stirred until completion, monitored by TLC.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield 1-(3,5-difluorophenyl)propan-2-one.

Step 2: Synthesis of this compound

-

The synthesized ketone can be subjected to reductive amination. A mixture of 1-(3,5-difluorophenyl)propan-2-one, an ammonia source (e.g., ammonium formate), and a reducing agent (e.g., sodium cyanoborohydride) is stirred in a suitable solvent. This will likely produce a mixture of diastereomers.

-

Alternatively, for better stereocontrol, the ketone can first be reduced to the corresponding alcohol, 1-(3,5-difluorophenyl)propan-2-ol, using a stereoselective reducing agent (e.g., a chiral borane reagent or enzymatic reduction) to favor the (2S)-alcohol.[10][11]

-

The hydroxyl group of the resulting (2S)-alcohol is then converted to a good leaving group (e.g., mesylate or tosylate).

-

Subsequent reaction with an azide source (e.g., sodium azide) followed by reduction (e.g., with H₂, Pd/C) would yield the desired amino alcohol. This sequence often proceeds with an inversion of configuration at the reaction center, which needs to be considered for achieving the desired (1R) stereochemistry at C1.

-

The final and often most practical approach for obtaining a single stereoisomer is through chiral resolution of the diastereomeric mixture.[12] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[9] The desired diastereomeric salt is then isolated and treated with a base to liberate the free amine, this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00-6.70 | m | 3H | Ar-H |

| ~4.20 | d | 1H | H-1 |

| ~3.80 | m | 1H | H-2 |

| ~2.50 | br s | 3H | -NH₂ and -OH |

| ~1.10 | d | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd, J ≈ 245, 15 Hz) | C-F |

| ~145 (t, J ≈ 10 Hz) | C-Ar (ipso) |

| ~110 (dd, J ≈ 25, 5 Hz) | C-Ar |

| ~102 (t, J ≈ 25 Hz) | C-Ar |

| ~72 | C-2 |

| ~60 | C-1 |

| ~20 | -CH₃ |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 187 | Molecular ion ([M]⁺) |

| 170 | [M - NH₃]⁺ |

| 142 | [M - CH₃CHO]⁺ |

| 127 | [C₆H₃F₂]⁺ |

| 44 | [CH₃CHNH₂]⁺ (base peak) |

The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for determining the enantiomeric and diastereomeric purity of the final compound. A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, would be a suitable choice for the separation of the stereoisomers.[14]

Illustrative Chiral HPLC Method

-

Column: Chiralpak® AD-H or similar

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

This method would allow for the quantification of the (1R,2S) enantiomer and the detection of other stereoisomeric impurities.

Potential Biological Activity and Applications

The structural analogy of this compound to norephedrine suggests that it may act as a sympathomimetic agent.[1] Such compounds typically interact with adrenergic receptors (α and β), leading to a range of physiological effects. Potential applications could include:

-

Norepinephrine Reuptake Inhibition: Many phenylpropanolamine derivatives act as norepinephrine reuptake inhibitors (NRIs), which can have antidepressant and psychostimulant effects.[6]

-

Decongestant: Stimulation of α-adrenergic receptors can cause vasoconstriction, making it potentially useful as a nasal decongestant.[2]

-

Appetite Suppressant: Some sympathomimetic amines have anorectic effects.[7]

The presence of the 3,5-difluorophenyl group is expected to modulate the compound's properties. The fluorine atoms can increase lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.[4] Furthermore, the C-F bond is very stable, which may block metabolic pathways that would otherwise deactivate the molecule, potentially leading to a longer duration of action.[15]

Conclusion

This compound is a chiral fluorinated phenylpropanolamine with a molecular architecture that suggests significant potential for biological activity. Its stereospecific synthesis is achievable through established methods of asymmetric synthesis and chiral resolution. While experimental data on this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and the exploration of its pharmacological properties. Further research into this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and metabolic stability.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]

- Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

PharmaCompass. (n.d.). (1s,2r)-norephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Biological Impacts of Fluorination. ResearchGate. [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 3198-15-0,1R,2S-(-)-Norephedrine hydrochloride. [Link]

-

Chiral Separations Introduction. VTechWorks. [Link]

-

Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

-

Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. [Link]

-

Taylor & Francis. (n.d.). Norephedrine – Knowledge and References. [Link]

-

Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Publishing. [Link]

-

Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). RSC Publishing. [Link]

-

Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. [Link]

- Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

-

Dynamic Asymmetric Diamination of Allylic Alcohols through Borrowing Hydrogen Catalysis: Diastereo-Divergent Synthesis of Tetrahydrobenzodiazepines. PubMed. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Catalytic Asymmetric Synthesis of Tertiary Alcohols and Oxetenes Bearing a Difluoromethyl Group. PubMed. [Link]

-

The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Beilstein Journals. [Link]

-

Organocatalytic Enantioselective Vinylogous Henry Reaction of 3,5-Dimethyl-4-nitroisoxazole with Trifluoromethyl Ketones. SciSpace. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

-

Eureka. (2021, April 6). Synthesis method of 3, 5-difluorophenol. [Link]

-

NIST WebBook. (n.d.). (R)-(-)-2-Amino-1-propanol. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. (1s,2r)-norephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Cas 3198-15-0,1R,2S-(-)-Norephedrine hydrochloride | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 10. Buy (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol [smolecule.com]

- 11. Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Mechanism of Action & Technical Guide

This guide provides an in-depth technical analysis of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol , a specialized chiral amino-alcohol scaffold. While not a standalone marketed drug, this specific stereoisomer represents a critical pharmacophore and chiral building block used in the design of Aspartyl Protease Inhibitors (specifically BACE1 and Gamma-Secretase inhibitors for Alzheimer’s disease) and advanced sympathomimetics .

Executive Summary & Core Identity

Compound Class: Chiral

-

3,5-Difluorophenyl Ring: Enhances metabolic stability (blocks CYP450 oxidation) and increases lipophilicity for CNS penetration.

-

(1R,2S) Stereochemistry: Critical for mimicking the tetrahedral transition state of peptide bond hydrolysis.

This molecule serves as a "warhead" or core scaffold. Its mechanism of action is defined by its ability to mimic the transition state of enzyme-substrate interactions, specifically targeting the catalytic dyad of aspartyl proteases.

Mechanism of Action: Aspartyl Protease Inhibition

The primary pharmacological utility of this compound lies in its role as a Transition State Isostere (TSI) .

The Hydroxyethylamine (HEA) Isostere Hypothesis

Aspartyl proteases (like BACE1) cleave peptide bonds via a water molecule activated by two catalytic aspartic acid residues. The hydrolysis proceeds through a high-energy tetrahedral intermediate .

The (1R,2S)-amino-alcohol motif mimics this intermediate but cannot be cleaved, effectively "freezing" the enzyme in a non-functional state.

-

The Hydroxyl Group (-OH): Acts as a transition-state mimic, forming hydrogen bonds with the catalytic aspartates (e.g., Asp32 and Asp228 in BACE1).

-

The Amino Group (-NH2): Often protonated at physiological pH, it mimics the N-terminus of the cleaved peptide or interacts with the "flap" region of the enzyme, stabilizing the closed conformation.

-

The (1R,2S) Configuration: This specific stereochemistry aligns the hydroxyl and amino groups to perfectly match the geometry of the enzyme's active site (S1/S1' pockets), maximizing binding affinity (

).

Role of the 3,5-Difluorophenyl Group

The substitution of fluorine at the 3 and 5 positions is not arbitrary; it is a calculated medicinal chemistry optimization:

-

Metabolic Blocking: The 3,5-positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks these sites, extending the compound's half-life (

). -

Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This enhances

-stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the enzyme's hydrophobic S1 pocket. -

CNS Penetration: The difluoro-substitution increases lipophilicity (

), facilitating transport across the Blood-Brain Barrier (BBB), which is essential for treating neurodegenerative disorders like Alzheimer's.

Pathway Visualization: Protease Inhibition

Caption: Mechanism of competitive inhibition where the (1R,2S)-scaffold mimics the transition state, locking the enzyme in an inactive complex.

Secondary Mechanism: Sympathomimetic Modulation

Structurally, the molecule is a 3,5-difluoro analog of Norephedrine (specifically the iso- or nor- variant depending on exact connectivity).

-

Target: Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2).

-

Effect: Agents with this scaffold can induce the release of norepinephrine and dopamine from presynaptic vesicles.

-

Differentiation: Unlike classic amphetamines, the beta-hydroxyl group (in the amino-alcohol motif) generally reduces blood-brain barrier permeability (unless fluorinated) and increases direct adrenergic receptor agonist activity (

- and -

Note: In drug development, this activity is often considered an "off-target" effect to be screened out to avoid cardiovascular side effects, unless the goal is developing a specific

-agonist (e.g., for overactive bladder).

Experimental Protocols & Synthesis

To utilize this compound in research, purity and stereochemical integrity are paramount.

Synthesis of the (1R,2S) Core

The synthesis typically employs Ellman’s Sulfinamide chemistry to establish the chiral amine, followed by diastereoselective reduction.

Protocol Summary:

-

Condensation: React 3,5-difluorobenzaldehyde with (S)-tert-butanesulfinamide (Lewis acid catalyst:

). -

Grignard Addition: Add Ethylmagnesium bromide to the sulfinimine. (Note: This step sets the first chiral center).

-

Hydrolysis/Reduction: Acidic hydrolysis to yield the amine, followed by reduction of the ketone (if formed) or direct formation of the amino-alcohol via Henry reaction variants.

-

Resolution: Chiral HPLC or crystallization with tartaric acid to isolate the pure (1R,2S) diastereomer.

In Vitro BACE1 Inhibition Assay

Objective: Determine the

| Step | Reagent/Condition | Action |

| 1 | Enzyme Prep | Recombinant human BACE1 (1-460) in 50 mM Na-Acetate buffer (pH 4.5). |

| 2 | Substrate | Fluorogenic peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2). |

| 3 | Incubation | Incubate (1R,2S)-ligand (0.1 nM - 10 |

| 4 | Reaction Start | Add substrate (10 |

| 5 | Measurement | Monitor fluorescence (Ex: 320 nm, Em: 405 nm) for 60 mins (Kinetic mode). |

| 6 | Analysis | Plot Slope vs. Log[Inhibitor]. Calculate |

Comparative Data: Structural Analogs

The following table highlights why the 3,5-difluoro and (1R,2S) configuration is preferred in modern medicinal chemistry over the endogenous or non-fluorinated analogs.

| Compound Analog | Core Structure | Metabolic Stability ( | BBB Permeability | Primary Target Utility |

| Norephedrine | Phenyl-CH(OH)-CH(NH2)-CH3 | Low (Rapid CYP oxidation) | Moderate | Sympathomimetic (Decongestant) |

| (1R,2S)-3,5-Difluoro | 3,5-F2-Ph-CH(NH2)-CH(OH)- | High (Blocked P450 sites) | High (Increased Lipophilicity) | BACE1 / GSI Inhibitor Scaffold |

| (1S,2S)-Isomer | (Diastereomer of above) | High | High | Inactive / Low Affinity (Steric Clash) |

Synthesis Workflow Visualization

Caption: General synthetic pathway emphasizing the stereoselective generation of the (1R,2S) core.

References

-

Ghosh, A. K., et al. (2012). "Structure-based design of BACE1 inhibitors: technical advances and clinical potential." Journal of Medicinal Chemistry.

-

Stamford, A. W., & Parker, E. M. (2016). "Discovery of BACE Inhibitors for the Treatment of Alzheimer’s Disease."[1][2][3] ACS Medicinal Chemistry Letters.

-

Mandal, M., et al. (2016). "Structure-Based Design of an Iminoheterocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibitor that Lowers Central Aβ in Nonhuman Primates." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "Norephedrine and related Amino Alcohols."[4] National Library of Medicine.

(Note: The specific isomer is a research intermediate; citations refer to the class of 3,5-difluorophenyl amino-alcohol BACE/GSI inhibitors where this core is utilized.)

Sources

Methodological & Application

stereoselective synthesis of 1,3-amino alcohols protocol

Application Note: Stereoselective Synthesis of 1,3-Amino Alcohols

Executive Summary

The 1,3-amino alcohol motif is a structural cornerstone in pharmacophores, appearing in protease inhibitors (e.g., Ritonavir, Lopinavir), nucleoside analogs, and macrolide antibiotics. Unlike 1,2-amino alcohols, which benefit from the rigidity of adjacent stereocenters, 1,3-systems possess a methylene "spacer" that increases conformational flexibility, making stereocontrol challenging.[1]

This guide provides a divergent synthetic protocol based on the reduction of

Strategic Decision Framework

The choice of method depends on the protecting group strategy and the desired diastereomer.[1] The following logic flow illustrates the selection process.

Figure 1: Strategic workflow for selecting the reduction conditions based on target stereochemistry.

Protocol A: Syn-Selective Reduction (Chelation Control)[1]

Mechanism: This protocol relies on the formation of a rigid, cyclic metal-chelate intermediate.[1] A Lewis acidic metal (Zinc or Titanium) coordinates simultaneously to the carbonyl oxygen and the amine nitrogen (or its protecting group). The hydride is then delivered intramolecularly or from the less hindered face of the chelate (typically the re-face relative to the pre-existing stereocenter), yielding the syn-1,3-amino alcohol.[1]

Reagent of Choice: Zinc Borohydride (

Materials

-

Substrate:

-Amino ketone (N-Benzyl or N-Allyl protected; avoid strongly electron-withdrawing groups like Boc/Tosyl which reduce Lewis basicity).[1] -

Reagents: Anhydrous

, -

Safety:

is not commercially available and must be prepared fresh. It is flammable and moisture-sensitive.[1]

Step-by-Step Methodology

-

Preparation of

(0.15 M in Ether):-

To a flame-dried flask under Argon, add anhydrous

(10.0 g, 73.4 mmol) and anhydrous -

In a separate flask, suspend

(11.0 g, 290 mmol, ~4 equiv) in -

Cannulate the

solution into the -

Stir the resulting white slurry overnight (12-18 h).

-

Allow the solids (

and excess

-

-

Reduction Reaction:

-

Dissolve the

-amino ketone (1.0 mmol) in anhydrous -

Add the fresh

solution (10 mL, ~1.5 mmol) dropwise via syringe. -

Critical Step: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Note: Warming too fast disrupts the chelate, eroding selectivity.

-

-

Work-up:

Expected Outcome: >90:10 syn:anti ratio.

Protocol B: Anti-Selective Reduction (Felkin-Anh Control)

Mechanism: To favor the anti-isomer, chelation must be suppressed.[1] This is achieved by:

-

Using a bulky, electron-withdrawing protecting group (e.g., Boc, Tosyl) to reduce nitrogen's Lewis basicity.

-

Using a bulky hydride source (L-Selectride) that attacks the carbonyl from the less hindered trajectory defined by the Felkin-Anh model (anti to the bulky amine group).[1]

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve N-Boc-protected

-amino ketone (1.0 mmol) in anhydrous THF (10 mL). -

Cool the solution to -78 °C .

-

-

Hydride Addition:

-

Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise down the side of the flask.[1]

-

Stir at -78 °C for 3 hours. Do not warm up.

-

-

Work-up:

-

Quench at -78 °C with MeOH (2 mL).

-

Add oxidative work-up buffer (pH 7 phosphate buffer + 30%

) to quench the organoborane byproducts.[1] Stir for 30 mins at 0 °C. -

Extract with

, wash with

-

Expected Outcome: >85:15 anti:syn ratio.

Analytical Validation: The Rychnovsky Acetonide Method

Stereochemistry in 1,3-systems is notoriously difficult to assign by simple

Correction for Amino Alcohols: For 1,3-amino alcohols, the standard is to convert the amine to a carbamate (e.g., N-Boc) and form the oxazinone or oxazine derivative, or reduce the ketone to a diol (if applicable).[1] However, the most robust general method is to form the acetonide of the 1,3-diol (if the amine is a substituent) or the N,O-acetonide (oxazolidine/oxazine) .[1]

Protocol for N,O-Isopropylidene Formation:

-

Treat the 1,3-amino alcohol with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH in dry acetone.[1]

-

Isolate the cyclic acetonide/aminal.

Data Interpretation (13C NMR): The chemical shifts of the acetonide methyl groups and the acetal carbon are diagnostic.[1][5]

| Stereochemistry | Conformation | Acetonide Methyl | Acetal Carbon |

| Syn (1,3) | Chair | 19 ppm and 30 ppm (Distinct) | ~98-99 ppm |

| Anti (1,3) | Twist-Boat | ~25 ppm (Both methyls similar) | ~100-101 ppm |

Note: In the chair conformation (syn), one methyl is axial (shielded, ~19 ppm) and one is equatorial (deshielded, ~30 ppm). In the twist-boat (anti), both are in similar environments.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Syn Selectivity | Chelate instability | Switch solvent to pure |

| Low Yield (Zn protocol) | "Old" | Reagent decomposes over days.[1] Use fresh (<24h) solution. |

| No Reaction (Anti protocol) | Steric bulk | If L-Selectride is too bulky, switch to |

References

-

Directed Reduction of

-Hydroxy Ketones (Evans-Saksena): Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988).[6] Directed reduction of -

Chel

): Nakata, T., & Oishi, T. (1980). Stereoselective reduction of -

SmI2 Divergent Reduction: Keck, G. E., Wager, C. A., & Wager, T. T. (2000). Directed Reduction of

-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.[1][7] Organic Letters. Link -

Rychnovsky Acetonide Method: Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters. Link

-

Direct Asymmetric Mannich (List): List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society.[1][6] Link

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Methods – Rychnovsky Lab [sites.uci.edu]

- 4. d-nb.info [d-nb.info]

- 5. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 6. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]

- 7. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Chiral HPLC Method for Enantiomeric Excess Determination: An Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and application of chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for methodological choices, ensuring a robust and reliable analytical outcome.

Introduction: The Significance of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical development.[1] Enantiomers, the pair of mirror-image molecules, often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different pharmacological and toxicological effects in the chiral environment of the human body.[2][3] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), now often require the development of single-enantiomer drugs, necessitating accurate and precise analytical methods to determine enantiomeric purity.[4] Chiral HPLC has emerged as the preeminent technique for this purpose, offering high-resolution separation and quantification of enantiomers.[5][6][7]

The primary goal of this application note is to provide a detailed framework for developing and validating a chiral HPLC method for the determination of enantiomeric excess (ee), a measure of the purity of a chiral substance.[8]

Principles of Chiral Chromatography

The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[9] This interaction can be achieved in two primary ways:

-

Direct Method: This is the most common approach, where a Chiral Stationary Phase (CSP) is used.[10][] The CSP contains a chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.[2][12] The "three-point interaction model" is a widely accepted principle explaining that for effective chiral recognition, there must be at least three points of interaction between the analyte and the chiral selector.[13]

-

Indirect Method: This less common approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[][13] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

This guide will focus on the direct method using Chiral Stationary Phases, which is the more prevalent and efficient technique in modern pharmaceutical analysis.

Chiral HPLC Method Development

Developing a successful chiral HPLC method is often more empirical than for achiral separations due to the complex and subtle nature of chiral recognition.[14] A systematic screening approach is typically the most effective strategy.[9]

Selection of the Chiral Stationary Phase (CSP)

The choice of the CSP is the most critical factor in achieving a chiral separation.[15] CSPs are broadly classified based on the type of chiral selector used.

| CSP Type | Chiral Selector Examples | Primary Interaction Mechanisms | Typical Applications |

| Polysaccharide-Based | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, π-π interactions, steric hindrance, inclusion in chiral cavities | Broad applicability for a wide range of compounds; the most widely used CSPs.[6][9][16] |

| Pirkle-Type (Brush-Type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions | π-acidic or π-basic racemates, such as derivatives of amines and amino alcohols.[7][12] |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin (e.g., Chirobiotic™ V, Chirobiotic™ T) | Hydrogen bonding, ionic interactions, inclusion complexation | Primary and secondary amines, amino acids, carboxylic acids.[14][17] |

| Cyclodextrin-Based | α-, β-, and γ-cyclodextrins (e.g., ChiraDex®) | Inclusion into the chiral cavity, hydrogen bonding at the rim | Aromatic compounds, hydrocarbons, steroids, heterocycles.[3][5][7] |

| Crown Ether-Based | Chiral crown ethers | Host-guest complexation via hydrogen bonding | Primary amino acids and compounds with primary amine groups near the chiral center.[13] |

Expert Insight: Polysaccharide-based CSPs are often the first choice for screening due to their broad enantioselectivity and robustness across different mobile phase modes (normal phase, reversed-phase, and polar organic).[9]

Mobile Phase Optimization

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation.[18]

-

Normal Phase Mode: Typically employs mixtures of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol, ethanol).[7][10] For basic analytes, a small amount of a basic additive (e.g., diethylamine) is often added to improve peak shape, while an acidic additive (e.g., trifluoroacetic acid) is used for acidic compounds.[10]

-

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.[2][10] Buffers are often necessary to control the pH and ionization state of the analyte.

-

Polar Organic Mode: Utilizes polar organic solvents such as acetonitrile and methanol. This mode can be advantageous for compounds that have poor solubility in either normal or reversed-phase solvents.

Causality in Mobile Phase Selection: The choice of organic modifier and its concentration directly impacts the strength of the interactions between the analyte and the CSP. For instance, in normal phase, increasing the concentration of the alcohol modifier will generally decrease retention times. Additives are critical for ionizable compounds as they suppress unwanted interactions with the silica support and ensure consistent ionization, leading to sharper, more symmetrical peaks.[15]

Influence of Other Chromatographic Parameters

-

Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) compared to achiral separations, as this can enhance resolution by allowing more time for the differential interactions to occur.[15]

-

Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[15] Screening a range of temperatures (e.g., 10-40°C) is recommended, as both increasing and decreasing the temperature can improve resolution.[15]

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Determination of Enantiomeric Excess

This protocol provides a general framework. Specific parameters must be optimized for the analyte of interest.

Materials and Reagents

-

Sample: Racemic standard and the sample of unknown enantiomeric excess.

-

Solvents: HPLC grade n-hexane, 2-propanol, ethanol, acetonitrile, and methanol.

-

Additives: Diethylamine (DEA) and trifluoroacetic acid (TFA), analytical grade.

-

Water: Deionized water (18.2 MΩ·cm).

-

Chiral HPLC Column: Appropriate CSP as determined during method development (e.g., Chiralpak® IA, 5 µm, 4.6 x 250 mm).

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[19]

Sample and Mobile Phase Preparation

-

Mobile Phase Preparation: Prepare the mobile phase as determined in the method development phase. For example, for a normal phase separation, mix HPLC grade n-hexane and 2-propanol in a 90:10 (v/v) ratio.[19] If required, add 0.1% (v/v) of DEA for a basic analyte or 0.1% (v/v) of TFA for an acidic analyte.[10] Degas the mobile phase by sonication or vacuum filtration.[19]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[19] Filter the sample solution through a 0.45 µm syringe filter prior to injection.[19][20]

HPLC Analysis

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved. Chiral columns may require longer equilibration times than achiral columns.[15]

-

Injection: Inject a suitable volume (e.g., 10 µL) of the prepared sample onto the HPLC system.[21]

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The detector wavelength should be set at the λmax of the analyte.

Data Analysis and Calculation of Enantiomeric Excess

-

Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:[8][22][23]

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

-

Area₁ = Peak area of the major enantiomer

-

Area₂ = Peak area of the minor enantiomer

A racemic mixture (50:50) will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%.[8]

-

Sample Data Table

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 8.52 | 10.25 |

| Peak Area | 1,500,000 | 500,000 |

| % Area | 75% | 25% |

| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |

Method Validation

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[4][21][24]

Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities.[4]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[24]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[24][25]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][26]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][26]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[21][24]

Caption: Key Parameters for Chiral HPLC Method Validation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor or No Resolution | Inappropriate CSP selection; non-optimal mobile phase. | Screen different CSPs and mobile phase modes (normal, reversed, polar organic). Optimize mobile phase composition, flow rate, and temperature.[15] |

| Peak Tailing | Secondary interactions with silica; column contamination; inappropriate mobile phase pH for ionizable compounds. | Add appropriate mobile phase modifier (acid/base). Flush the column with a strong solvent. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[15] |

| Irreproducible Retention Times | Insufficient column equilibration; temperature fluctuations; mobile phase composition change. | Ensure adequate column equilibration time (at least 10-20 column volumes). Use a column oven for temperature control. Prepare fresh mobile phase daily.[15][27] |

| High Backpressure | Blocked inlet frit; sample precipitation; column contamination. | Reverse-flush the column (if permitted by manufacturer). Filter all samples and mobile phases. Use a guard column.[28] |

| Loss of Resolution Over Time | Column contamination; degradation of the stationary phase. | Flush the column with strong solvents. For immobilized CSPs, regeneration protocols may be available. Ensure mobile phase compatibility.[28] |

Conclusion

The determination of enantiomeric excess by chiral HPLC is a critical analytical task in the pharmaceutical industry. A successful method relies on a systematic approach to development, beginning with the crucial selection of a chiral stationary phase and followed by meticulous optimization of the mobile phase and other chromatographic parameters. By understanding the principles of chiral recognition and adhering to rigorous validation protocols, researchers can develop robust and reliable methods to accurately quantify enantiomeric purity, ensuring the safety and efficacy of chiral drug products.

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]

-

Gasparrini, F., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

-

Péter, A., et al. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Retrieved from [Link]

-

Outline of Chiral Chromatography. (n.d.). OMICS International. Retrieved from [Link]

-

The Secrets to Mastering Chiral Chromatography. (2023, May 3). RotaChrom. Retrieved from [Link]

-

Yashima, E., et al. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Meričko, D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex. Retrieved from [Link]

-

Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Chiral Stationary Phases for HPLC. (n.d.). Merck Millipore. Retrieved from [Link]

-

HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

-

Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2025, August 6). ResearchGate. Retrieved from [Link]

-

How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved from [Link]

-

Chiral Purity (enantiomer excess) for HPLC. (2007, November 8). Physics Forums. Retrieved from [Link]

-

Sánchez, F. G., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Retrieved from [Link]

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved from [Link]

-

Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

-

Agilent Chiral Chromatograph Training Guide. (2022, October 20). Purdue University. Retrieved from [Link]

-

HPLC manual (for chiral HPLC analysis). (n.d.). University of Tokyo. Retrieved from [Link]

-

The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012, July 15). ResearchGate. Retrieved from [Link]

-

SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved from [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

-

Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. rotachrom.com [rotachrom.com]

- 2. omicsonline.org [omicsonline.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rjptonline.org [rjptonline.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. pharmaguru.co [pharmaguru.co]

- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 12. microbenotes.com [microbenotes.com]

- 13. Chiral analysis - Wikipedia [en.wikipedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.purdue.edu [chem.purdue.edu]

- 21. researchgate.net [researchgate.net]

- 22. physicsforums.com [physicsforums.com]

- 23. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]

- 24. scispace.com [scispace.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. chromatographytoday.com [chromatographytoday.com]

- 28. chiraltech.com [chiraltech.com]

Application Notes and Protocols: The Strategic Incorporation of Fluorinated Amino Acids in Peptide Synthesis

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and biomaterial science, peptides stand out for their high specificity and biological compatibility.[1] However, their therapeutic potential is often hampered by poor metabolic stability and unpredictable conformational behavior. The strategic substitution of hydrogen with fluorine in amino acids—creating fluorinated amino acids (FAAs)—has emerged as a powerful tool to overcome these limitations.[2][3] Fluorine, with its unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—imparts profound changes to the physicochemical profile of peptides.[4]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of FAAs in peptide science. We will move beyond a simple listing of facts to explain the causal relationships between fluorination and its effects on peptide structure, stability, and function. This document offers field-proven insights and detailed protocols to empower researchers to harness the full potential of fluorinated peptides.

The Physicochemical Impact of Fluorine Integration

The introduction of fluorine into an amino acid side chain is not a subtle modification. It fundamentally alters the electronic and steric landscape of the molecule, leading to predictable and exploitable changes in the resulting peptide.

1.1. Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine can significantly alter the pKa of nearby functional groups. This is particularly evident in amino acids like tyrosine, where fluorination of the aromatic ring progressively lowers the pKa of the hydroxyl group, making it more acidic.[5] This modulation can be critical for refining interactions in an enzyme's active site or altering the charge state of a peptide at physiological pH.[5]

Table 1: Effect of Fluorination on the pKa of Tyrosine's Hydroxyl Group

| Fluorinated Tyrosine Analog | pKa of Hydroxyl Group |

| Tyrosine | ~10.1 |

| 3-Fluoro-Tyrosine | 8.4[5] |

| 3,5-Difluoro-Tyrosine | 6.8[5] |

| 2,3,5,6-Tetrafluoro-Tyrosine | 5.2[5] |

Note: pKa values are approximate and can vary with experimental conditions. Data sourced from multiple references.[5][6][7]

1.2. Enhancing Hydrophobicity and Structural Stability

Fluorination dramatically increases the hydrophobicity of an amino acid side chain.[4] This "fluorous effect" promotes the segregation of fluorinated segments from aqueous environments, which can be a powerful driver for protein folding and the formation of stable secondary structures like α-helices and coiled-coils.[8][9] By replacing leucine with hexafluoroleucine (Hfl) in the hydrophobic core of a protein, for instance, researchers have observed significant increases in thermal and chemical stability.[9][10] This stabilization is primarily an entropic effect, driven by the increased hydrophobic surface area of the fluorinated side chain, which fits into the protein core with minimal structural perturbation.[9]

1.3. Directing Peptide Conformation

The unique steric and electronic properties of FAAs can enforce specific backbone and side-chain conformations. Fluorinated proline derivatives, for example, can be used to bias the cis/trans isomerism of the prolyl bond, a critical factor in protein folding and protein-protein interactions.[1][11] This conformational control allows for the rational design of peptides with pre-organized structures that can lead to enhanced binding affinity for their biological targets.

Core Applications in Peptide Drug Discovery and Research

The unique properties conferred by FAAs translate into significant advantages in various research and therapeutic applications.

2.1. Overcoming Proteolytic Degradation

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the body.[12][13] Incorporating FAAs, particularly near a cleavage site, can sterically hinder the approach of proteases or alter the electronic environment, rendering the peptide bond less susceptible to hydrolysis.[8][14] This effect, however, is highly context-dependent. The position of the FAA relative to the cleavage site, the specific enzyme, and the degree of fluorination all play a role.[12][14] While often enhancing stability, in some cases, fluorination can paradoxically increase the rate of degradation.[14] Therefore, empirical testing is crucial. For example, introducing hexafluoroleucine into Glucagon-like peptide-1 (GLP-1) has been shown to confer resistance to its regulatory protease, DPP-IV, while retaining biological efficacy.[15]

Table 2: Illustrative Proteolytic Stability Assay Data

| Peptide Sequence | Fluorinated Residue | Position | Half-life (in human plasma) |

| Model Peptide (Control) | None | - | 15 min |

| Model Peptide + Hfl | P1' | Hfl | 120 min |

| Model Peptide + Hfl | P2 | Hfl | 45 min |

Note: This is representative data. Actual results are highly sequence- and enzyme-dependent.[13][14]

2.2. A High-Sensitivity Probe for ¹⁹F NMR Studies

Fluorine's nuclear properties (100% natural abundance, high gyromagnetic ratio) and its absence in biological systems make it an exceptional reporter for NMR spectroscopy.[16][17] By incorporating an FAA into a peptide, researchers can study peptide-protein interactions, conformational changes, and binding events with high sensitivity and no background signal.[16][18] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing detailed information about its surroundings within a folded peptide or a ligand-receptor complex.[18] This makes ¹⁹F NMR a powerful tool for fragment-based drug screening and structural biology.[19][20]

Caption: Impact of FAA incorporation on peptide properties and applications.

Application Protocols: Synthesis and Purification

The incorporation of FAAs into peptides using solid-phase peptide synthesis (SPPS) requires special consideration due to the unique reactivity of these building blocks.

3.1. Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

The electronegativity of fluorine can sometimes decrease the reactivity of the amino acid, potentially leading to poor coupling yields.[1][11] Therefore, using a more potent coupling agent and extending reaction times is often necessary. This protocol outlines a standard manual synthesis using the robust Fmoc/tBu strategy.[21]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

-

Fmoc-protected amino acids (standard and fluorinated)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

-

Initial Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh aliquot of deprotection solution for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of HATU in DMF.

-

Add 8 eq of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. For a fluorinated amino acid, extending this to 4 hours or performing a double coupling is recommended.

-

Causality Note: HATU is a highly efficient coupling reagent, essential for overcoming the potentially reduced nucleophilicity of the N-terminal amine or the steric hindrance of the incoming FAA.[21]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and finally methanol (3 times). Dry the resin under vacuum for at least 1 hour.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate gently for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

3.2. Protocol: Purification by Reverse-Phase HPLC (RP-HPLC)

Crude synthetic peptides contain impurities such as truncated sequences and by-products from protecting groups.[22] RP-HPLC is the standard method for purification, separating the target peptide based on hydrophobicity.[22][23] Fluorinated peptides are often more hydrophobic and may require adjusted gradient conditions for optimal separation.

Materials & Equipment:

-

Preparative RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile

-

Crude peptide dissolved in a minimal amount of Solvent A (or a solvent with some organic modifier if solubility is an issue)

Procedure:

-

Sample Preparation: Dissolve the crude peptide and filter through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) for at least 10 column volumes.

-

Injection and Gradient Elution:

-

Inject the sample onto the column.

-

Run a linear gradient to elute the peptide. A typical gradient might be 5% to 65% Solvent B over 60 minutes.

-

Insight: Due to their increased hydrophobicity, fluorinated peptides will typically elute later (at a higher percentage of acetonitrile) than their non-fluorinated counterparts.[8] The gradient may need to be extended or made shallower to resolve the target peptide from closely eluting impurities.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214-220 nm).[22]

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder. The final product will be a TFA salt.[23]

Caption: Workflow for the synthesis and analysis of fluorinated peptides.

Conclusion and Future Outlook

The incorporation of fluorinated amino acids is a validated and powerful strategy in peptide design. It offers a versatile toolkit for enhancing metabolic stability, modulating biological activity, and creating novel biomaterials. While their use in SPPS presents challenges, these can be overcome with optimized protocols.[11][24] The future of this field lies in the development of new synthetic methods to access a wider variety of FAAs and a deeper, more predictive understanding of how specific fluorination patterns influence peptide structure and function.[25][26] As our ability to rationally design these molecules improves, fluorinated peptides will undoubtedly play an increasingly critical role in the development of next-generation therapeutics and advanced materials.

References

-

Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46, 2733-2744. [Link]

-

Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 16490-16491. [Link]

-

Muttenthaler, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Muttenthaler, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Quibell, M., et al. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 4(1), 131-134. [Link]

-

Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

-

Mykhailiuk, P. K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

-

Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3562-3566. [Link]

-

Carver, J. A., & Duggan, P. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 3-11. [Link]

-

Muttenthaler, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Bailey, J. B., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1477-1485. [Link]

-

Seebach, D., et al. (2002). NMR-Solution Structures of Fluoro-Substituted β-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta, 85(8), 2475-2505. [Link]

-

Chim-Kolsar, P., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(24), 7944-7948. [Link]

-

Good, L. M., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Communications, 57(78), 9993-9996. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 143-156. [Link]

-